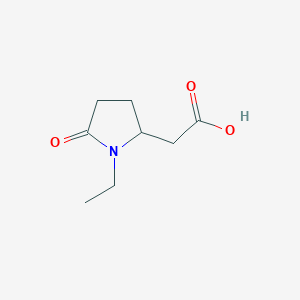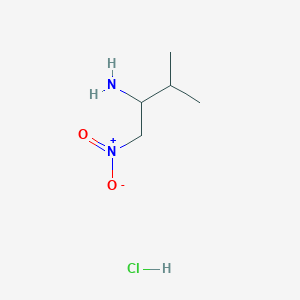![molecular formula C20H17ClN4O B2458131 1-Phenyl-1'-(4-chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol CAS No. 245039-25-2](/img/structure/B2458131.png)
1-Phenyl-1'-(4-chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1’-(4-chlorophenyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol is a complex organic compound belonging to the class of bipyrazoles. This compound is characterized by the presence of two pyrazole rings, each substituted with phenyl and chlorophenyl groups, along with dimethyl and hydroxy functionalities. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1-Phenyl-1’-(4-chlorophenyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Pyrazole Rings: The initial step involves the formation of pyrazole rings through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.
Substitution Reactions: The phenyl and chlorophenyl groups are introduced via electrophilic aromatic substitution reactions.
Dimethylation and Hydroxylation: The dimethyl groups are introduced through alkylation reactions, while the hydroxy group is added via hydroxylation reactions using appropriate oxidizing agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
1-Phenyl-1’-(4-chlorophenyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the chlorophenyl group, using reducing agents such as lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Phenyl-1’-(4-chlorophenyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used in studies exploring its interactions with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: The compound is investigated for its use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Phenyl-1’-(4-chlorophenyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and interaction with cellular membranes.
Comparison with Similar Compounds
1-Phenyl-1’-(4-chlorophenyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol can be compared with other bipyrazole derivatives, such as:
1-Phenyl-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol: Lacks the chlorophenyl group, resulting in different chemical and biological properties.
1-(4-Chlorophenyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol:
3,3’-Dimethyl-5-hydroxy[4,5’]-bipyrazol: Lacks both phenyl and chlorophenyl groups, making it less complex and potentially less versatile.
The uniqueness of 1-Phenyl-1’-(4-chlorophenyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol lies in its combination of substituents, which confer specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O/c1-13-12-18(24(22-13)17-10-8-15(21)9-11-17)19-14(2)23-25(20(19)26)16-6-4-3-5-7-16/h3-12,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIGIZRKTAZPLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({[2-(Morpholin-4-yl)pyridin-4-yl]methyl}amino)pyridine-3-carbonitrile](/img/structure/B2458048.png)
![2-chloro-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B2458049.png)


![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2458055.png)



![Benzo[d]thiazol-6-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2458061.png)
![2-({[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-chlorophenyl)pyrimidin-4-ol](/img/structure/B2458062.png)
![3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2458063.png)

![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenoxybenzamide](/img/structure/B2458065.png)

